6-fluoro-1H-indazole-5-carboxylic acid
Overview
Description
6-fluoro-1H-indazole-5-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 6-fluoro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, by activating it, which helps maintain endothelial barrier integrity . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia .
Biochemical Pathways
The activation of s1p1 can influence various downstream effects, including the regulation of endothelial barrier integrity .
Result of Action
The activation of S1P1 by this compound helps maintain endothelial barrier integrity . This could potentially have therapeutic implications in conditions where endothelial barrier integrity is compromised.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-fluoroindazole.
Carboxylation: The 6-fluoroindazole undergoes carboxylation using carbon dioxide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylate derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3, nitration using HNO3 in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Scientific Research Applications
6-fluoro-1H-indazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-5-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-chloro-1H-indazole-5-carboxylic acid: Chlorine substitution instead of fluorine, leading to variations in reactivity and biological activity.
5-fluoro-1H-indazole-3-carboxylic acid: Fluorine substitution at a different position, affecting its chemical behavior and applications.
Uniqueness
6-fluoro-1H-indazole-5-carboxylic acid is unique due to the presence of the fluorine atom at the 6th position, which enhances its chemical stability and biological activity compared to non-fluorinated or differently substituted indazole derivatives.
Properties
IUPAC Name |
6-fluoro-1H-indazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGASCBMGCCMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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